“(S)-1-(Thiazol-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 2323582-65-4 . It has a molecular weight of 164.66 . It is a solid substance stored at room temperature .
The InChI code for “(S)-1-(Thiazol-2-yl)ethanamine hydrochloride” is 1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m0./s1 .
“(S)-1-(Thiazol-2-yl)ethanamine hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 164.66 .
(S)-Dolaphenine hydrochloride is a chiral amine compound recognized for its role as a building block in the synthesis of various biologically active molecules, particularly in the context of antitumor agents like dolastatin 10. It is classified as a thiazole derivative and is structurally characterized by its phenyl and thiazole groups. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its biological activity against cancer cells.
(S)-Dolaphenine hydrochloride is derived from natural sources, specifically from the marine organism Dolabella auricularia, which produces dolastatin peptides, including dolastatin 10. The classification of (S)-dolaphenine falls under the category of heterocyclic compounds, specifically those containing a thiazole ring structure. Its systematic name is (S)-2-phenyl-1-(2-thiazolyl)ethylamine.
The synthesis of (S)-dolaphenine has been approached through various methods:
The synthesis typically involves protecting group strategies to ensure stereoselectivity and prevent unwanted reactions during the formation of the thiazole ring. The use of reagents such as tert-butyl carbamate and various coupling agents is common to facilitate amide bond formation and cyclization processes.
(S)-Dolaphenine hydrochloride features a molecular structure characterized by:
The molecular formula for (S)-dolaphenine hydrochloride is CHNS, with a molecular weight of approximately 210.31 g/mol. The compound exhibits specific optical rotation, confirming its chiral nature.
(S)-Dolaphenine hydrochloride participates in several chemical reactions, primarily involving:
The mechanism of action of (S)-dolaphenine hydrochloride is primarily linked to its role as an intermediate in the biosynthesis of dolastatin 10. Dolastatin 10 exerts its antitumor effects by binding to β-tubulin, inhibiting microtubule assembly, and promoting apoptosis in cancer cells . This interaction disrupts normal cellular functions related to mitosis, leading to cell death.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are employed to characterize purity and structural integrity.
(S)-Dolaphenine hydrochloride serves significant roles in scientific research:
The discovery of (S)-Dolaphenine hydrochloride is inextricably linked to the pioneering investigation of marine natural products by George R. Pettit and his team in the late 20th century. During their systematic exploration of the Indian Ocean mollusk Dolabella auricularia (commonly known as the sea hare), researchers identified a series of exceptionally potent cytotoxic peptides named dolastatins 1-18 [2]. Among these, dolastatin 10 emerged as the most biologically significant compound due to its unprecedented picomolar-range cytotoxicity against diverse cancer cell lines, including L1210 leukemia cells (IC₅₀ = 0.03 nM) and small cell lung cancer NCI-H69 cells (IC₅₀ = 0.059 nM) [2]. This discovery occurred during a transformative period when marine organisms were being recognized as prolific sources of architecturally novel bioactive metabolites with therapeutic potential. The sea hare-derived compounds were later confirmed to originate from dietary cyanobacteria, establishing marine cyanobacteria as validated sources of anticancer agents [1] [6]. The identification of (S)-Dolaphenine as a key structural component of dolastatin 10 exemplifies how marine natural products have expanded accessible chemical space for drug discovery through unique biosynthetic pathways not commonly observed in terrestrial organisms [4].
(S)-Dolaphenine hydrochloride, chemically designated as (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine hydrochloride (molecular formula: C₁₁H₁₃ClN₂S; molecular weight: 240.75 g/mol), constitutes the essential C-terminal subunit of dolastatin 10 . This chiral amine features a phenyl group and a thiazole heterocycle, connected through an ethylamine linker with a stereogenic center at the C1 position . Within the dolastatin 10 pentapeptide framework (Figure 1), (S)-Dolaphenine (Doe) occupies the P5 position and is preceded by (2R,3R,4S)-dolaproine (Dap, P4), (3R,4S,5S)-dolaisoleuine (Dil, P3), valine (Val, P2), and (S)-dolavaline (Dov, P1) at the N-terminus [1] [2]. The thiazole ring within (S)-Dolaphenine serves critical functions: it participates in hydrogen bonding interactions with tubulin (the biological target), enhances molecular rigidity, and contributes to the compound's overall pharmacophore configuration. Crystallographic studies of tubulin-bound dolastatin 10 analogs have revealed that the terminal carbonyl groups of Dap and Doe form hydrogen bonds with the backbone amide of Tyr β222, highlighting the indispensable role of the (S)-Dolaphenine moiety in target engagement [5]. The stereochemistry at the chiral center is strictly conserved as the S-enantiomer, as epimerization drastically reduces tubulin inhibitory activity [5].
Table 1: Structural Components of Dolastatin 10
Subunit Position | Amino Acid/Unit | Abbreviation | Structural Features |
---|---|---|---|
P1 (N-terminal) | (S)-Dolavaline | Dov | Unique tertiary alcohol |
P2 | L-Valine | Val | Proteinogenic amino acid |
P3 | (3R,4S,5S)-Dolaisoleuine | Dil | Branched hydrophobic chain |
P4 | (2R,3R,4S)-Dolaproine | Dap | Pyrrolidine ring system |
P5 (C-terminal) | (S)-Dolaphenine | Doe | Phenyl-thiazole system |
The incorporation of (S)-Dolaphenine into dolastatin 10 confers exceptional tubulin-binding affinity that underpins its remarkable antineoplastic properties. Dolastatin 10 functions as a potent microtubule-destabilizing agent that binds to the β-subunit at the vinca domain, inhibiting tubulin polymerization and triggering G2/M cell cycle arrest, ultimately leading to apoptotic cell death [1] [7]. While dolastatin 10 itself demonstrated dose-limiting toxicities (notably peripheral neuropathy) in clinical trials that limited its utility as a standalone chemotherapeutic, its unparalleled cytotoxicity became the foundation for revolutionary advancements in targeted cancer therapy [2]. The structural optimization of the (S)-Dolaphenine moiety, particularly through modification of the amine functionality, led to the development of synthetic auristatins including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These derivatives retain the critical phenyl-thiazole pharmacophore while introducing site-specific conjugation points for antibody linkage [5] [7]. This rational design strategy transformed (S)-Dolaphenine-derived warheads into the cytotoxic payloads of antibody-drug conjugates (ADCs) – an achievement exemplified by brentuximab vedotin (Adcetris®), an anti-CD30 monoclonal antibody conjugated to MMAE. FDA-approved in 2011 for Hodgkin lymphoma and systemic anaplastic large cell lymphoma, this ADC demonstrates how the strategic application of (S)-Dolaphenine-based cytotoxins enables selective tumor targeting while mitigating systemic toxicity [2] [7]. Currently, six dolastatin-inspired ADCs have received regulatory approval, collectively representing approximately 33% of all FDA-approved marine-derived drugs [1].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0